molecular formula C6H3ClF3N B031430 2-Chloro-3-(trifluoromethyl)pyridine CAS No. 65753-47-1

2-Chloro-3-(trifluoromethyl)pyridine

Cat. No.: B031430
CAS No.: 65753-47-1
M. Wt: 181.54 g/mol
InChI Key: RXATZPCCMYMPME-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)pyridine is a trifluoromethyl-substituted pyridine derivative. It is a colorless to pale yellow liquid with a molecular formula of C6H3ClF3N and a molecular weight of 181.54 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

2-Chloro-3-(trifluoromethyl)pyridine (CTF) is a trifluoromethyl-substituted pyridine derivative It’s known that ctf and its derivatives have been used extensively in the agrochemical and pharmaceutical industries . In the agrochemical industry, these compounds are primarily used for crop protection from pests .

Mode of Action

The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include ctf, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

It’s known that tfmp derivatives, including ctf, have a wide range of applications in the agrochemical and pharmaceutical industries, suggesting that they likely interact with multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties of fluorine and pyridine moieties in tfmp derivatives, including ctf, are known to influence their biological activities , which may also impact their pharmacokinetic properties.

Result of Action

The biological activities of tfmp derivatives, including ctf, are thought to be due to the unique properties of the fluorine atom and the pyridine moiety . These properties likely result in a variety of molecular and cellular effects, depending on the specific application.

Action Environment

It’s known that the unique properties of the fluorine atom and the pyridine moiety in tfmp derivatives, including ctf, contribute to their biological activities . These properties may also influence how environmental factors affect the action, efficacy, and stability of these compounds.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include 2-methoxy-3-(trifluoromethyl)pyridine or 2-amino-3-(trifluoromethyl)pyridine.

    Oxidation Products: Oxidation can yield pyridine N-oxides.

    Reduction Products: Reduction typically leads to the formation of partially or fully hydrogenated pyridine derivatives.

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 3-Chloro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-3-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Uniqueness

2-Chloro-3-(trifluoromethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The position of the chloro and trifluoromethyl groups on the pyridine ring influences its electron distribution, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-5-4(6(8,9)10)2-1-3-11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXATZPCCMYMPME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343464
Record name 2-Chloro-3-(trifluoromethyl)pyridine
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Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65753-47-1
Record name 2-Chloro-3-(trifluoromethyl)pyridine
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Record name 2-Chloro-3-trifluoromethylpyridine
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Record name 2-Chloro-3-(trifluoromethyl)pyridine
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Record name 2-chloro-3-trifluoromethylpyridine
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Record name 2-Chloro-3-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

A solution of 2-hydroxy-3-(trifluoromethyl)pyridine C in a mixture of N-iodosuccinimide (NIS), acetonitrile, and dimethylformamide (DMF) is heated at 80° C. for 2 hours to produce 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I (greater than 80% yield). The 2-hydroxy-3-trifluoromethyl-5-(iodo)pyridine I is then mixed with POCl3 in DMF and heated to 130° C. in a microwave for 20 minutes to produce 2-chloro-3-trifluoromethyl-5-(iodo)pyridine J (yield of 50 to 55%). The 2-chloro-3-trifluoromethyl-5-(iodo)pyridine K is reacted in a solution of pMBnNH2, palladium(II) acetate, 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), triethylamine, and cesium carbonate in toluene to produce 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K (yield of 40%). The 5-((4-methoxyphenyl))methylamino)-2-chloro-3-(trifluoromethyl)pyridine K is reacted in a solution of zinc cyanide, tris(dibenzylideneacetone)dipalladium (Pd2(dba)3), and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in DMF to provide 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K (yield of 92%). The 5-(4-methoxybenzylamine)-2-cyano-3-(trifluoromethyl)pyridine K is reacted in a solution of dichloromethane and trifluoroacetic acid to provide 2-cyano-3-trifluoromethyl-5-(amino)pyridine H (yield greater than 95%). The 2-cyano-3-trifluoromethyl-5-(amino)pyridine H is reacted with thiophosgene in water at 25° C. for 2 hours to provide 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile A (yield of 74% to 95%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the nitrogen atom's position in the pyridine ring for the synthesis of 2-chloro-3-(trifluoromethyl)pyridine?

A1: The position of the nitrogen atom in the pyridine ring, specifically the presence of a nitrogen atom and an electron-withdrawing group at the alpha position, is crucial for the feasibility of side-chain chlorination during the synthesis of this compound []. This suggests that the electronic properties of the pyridine ring play a significant role in determining the reactivity at the side chain.

Q2: How does the difficulty of chlorination correlate with the difficulty of fluorination in the synthesis of this compound?

A2: Interestingly, there's a negative correlation between the difficulty of chlorination and fluorination in the synthesis of this compound []. This means that if chlorination is challenging, fluorination will likely be easier, and vice versa. This information can be valuable for optimizing the synthesis route and selecting appropriate reagents.

Q3: Can this compound be used as a building block for chiral ligands?

A3: Yes, this compound can be used as a reactant in the synthesis of chiral ligands. For instance, it reacts with (R)-2,2′-dimethoxy-1,1′-binaphthyl-3,3′-diboronic acid in a palladium-catalyzed Suzuki reaction to form a chiral binaphthyl compound []. This chiral ligand, in combination with diethylzinc and titanium tetraisopropoxide, can catalyze the asymmetric addition of phenylacetylene to aldehydes, yielding chiral propargylic alcohols [].

Q4: Does the structure of the chiral ligand derived from this compound affect its catalytic activity?

A4: Yes, the structure of the chiral ligand significantly impacts its catalytic activity and enantioselectivity. Research shows that subtle changes in the substituents on the pyridine ring of the chiral ligand can lead to variations in enantioselectivity for the asymmetric addition of alkynylzinc to aldehydes []. This highlights the importance of structural modifications in fine-tuning the catalytic properties of these ligands.

Q5: Is there information available about the solubility of this compound?

A5: Yes, several studies have investigated the solubility of this compound in various solvents and solvent mixtures. For example, its solubility has been measured in pure solvents [, ], binary solvent mixtures like ethanol + n-propanol [, , ], ethyl acetate + n-butanol, DMF + n-butanol, and DMF + ethanol [], and ternary systems like DMF + tetrahydrofuran and DMF + isopropanol []. These studies provide valuable data for understanding the compound's behavior in different solvent systems, which is crucial for developing efficient synthesis and purification processes.

Q6: What is the role of 2-chloro-3-iodopyridine in the synthesis of this compound?

A6: 2-Chloro-3-iodopyridine serves as a crucial precursor in the synthesis of this compound []. It is synthesized from 2-chloro-3-pyridinamine through diazotization and iodination reactions. This highlights the importance of efficient synthetic routes for intermediates in the production of this compound, especially considering its role as an intermediate in the synthesis of flazasulfuron, a widely used herbicide.

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